molecular formula C18H20N2O3S B4974313 N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide

N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide

Numéro de catalogue B4974313
Poids moléculaire: 344.4 g/mol
Clé InChI: AYHWXKPFTYXQME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have a significant impact on various autoimmune and inflammatory diseases.

Mécanisme D'action

CP-690,550 is a N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide inhibitor that works by blocking the activity of N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide enzymes. N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide enzymes are involved in the signaling pathways that lead to the production of cytokines, which are responsible for inflammation and immune response. By inhibiting N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide enzymes, CP-690,550 reduces the production of cytokines, thereby reducing inflammation and immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-2, interleukin-6, and interferon-gamma. CP-690,550 has also been shown to reduce the activity of T cells and B cells, which are responsible for the immune response. These effects lead to a reduction in inflammation and immune response, which is beneficial in the treatment of autoimmune and inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, CP-690,550 has some limitations for lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. CP-690,550 is also a potent inhibitor, which can make it difficult to determine the optimal concentration for experiments.

Orientations Futures

There are several future directions for the study of CP-690,550. One direction is the exploration of its potential use in the treatment of other autoimmune and inflammatory diseases. CP-690,550 has already been studied for its potential use in rheumatoid arthritis, psoriasis, and inflammatory bowel disease, but it may have efficacy in other diseases as well. Another direction is the study of its long-term effects and safety. CP-690,550 has been shown to have some off-target effects, and its long-term safety needs to be studied further. Finally, the study of CP-690,550 in combination with other drugs may provide further therapeutic options for the treatment of autoimmune and inflammatory diseases.

Méthodes De Synthèse

CP-690,550 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 4-bromoaniline with sodium sulfonate, followed by the reaction of the resulting product with cyclopentanecarboxylic acid. The resulting product is then treated with N,N-dimethylformamide to yield CP-690,550.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to have significant efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its potential use in the treatment of transplant rejection and multiple sclerosis.

Propriétés

IUPAC Name

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(14-6-4-5-7-14)19-15-10-12-17(13-11-15)24(22,23)20-16-8-2-1-3-9-16/h1-3,8-14,20H,4-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWXKPFTYXQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.